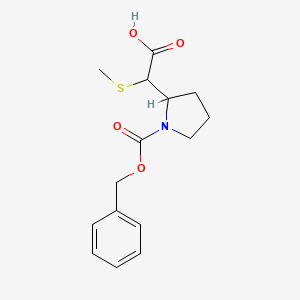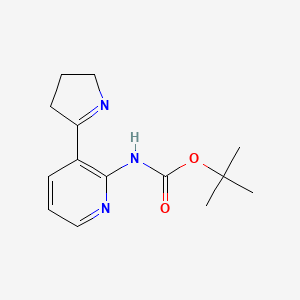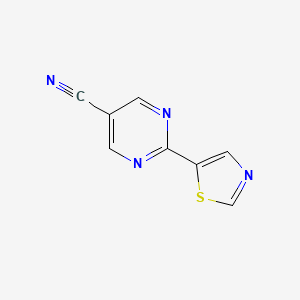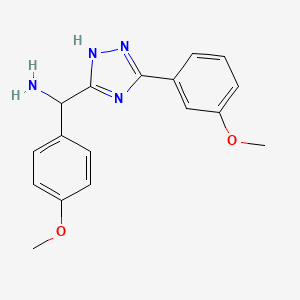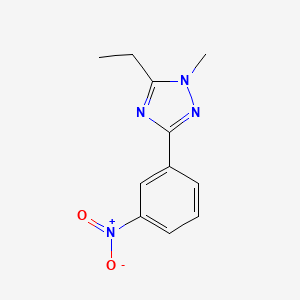
1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Benzyl 2-méthyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate est un composé organique synthétique appartenant à la famille des dihydropyridines. Ce composé se caractérise par sa structure unique, qui comprend un atome de brome, un groupe benzyle et deux groupes carboxylate. Il est d'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 1-Benzyl 2-méthyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle dihydropyridine : Ceci peut être réalisé par une synthèse de Hantzsch dihydropyridine, qui implique la condensation d'un aldéhyde, d'un β-cétoester et d'ammoniac ou d'un sel d'ammonium.
Benzylation : Le groupe benzyle peut être introduit par une réaction de substitution nucléophile utilisant des halogénures de benzyle en présence d'une base.
Carboxylation : Les groupes carboxylate peuvent être introduits par des réactions d'estérification impliquant des acides carboxyliques ou leurs dérivés.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de synthèses automatisées et de mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-Benzyl 2-méthyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle dihydropyridine peut être oxydé pour former des dérivés de la pyridine en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Le composé peut être réduit pour former des dérivés de la tétrahydropyridine en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que des amines ou des thiols dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, peroxyde d'hydrogène, acide acétique.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, éthanol.
Substitution : Amines, thiols, hydroxyde de sodium, éthanol.
Principaux produits :
Oxydation : Dérivés de la pyridine.
Réduction : Dérivés de la tétrahydropyridine.
Substitution : Dérivés de la dihydropyridine substitués par des amino ou des thio.
Applications de la recherche scientifique
Le 1-Benzyl 2-méthyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de bloqueurs des canaux calciques.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme d'action
Le mécanisme d'action du 1-Benzyl 2-méthyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Dans le contexte des bloqueurs des canaux calciques, il peut inhiber l'afflux d'ions calcium dans les cellules en se liant à des sites spécifiques sur les canaux calciques, modulant ainsi les fonctions cellulaires.
Composés similaires :
Nifédipine : Un autre dérivé de la dihydropyridine utilisé comme bloqueur des canaux calciques.
Amlodipine : Un bloqueur des canaux calciques de la dihydropyridine largement utilisé avec une structure similaire.
Nicardipine : Un dérivé de la dihydropyridine aux effets vasodilatateurs puissants.
Unicité : Le 1-Benzyl 2-méthyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate est unique en raison de son motif de substitution spécifique, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à d'autres dérivés de la dihydropyridine. La présence de l'atome de brome et du groupe benzyle peut améliorer sa réactivité et son activité biologique potentielle.
Applications De Recherche Scientifique
1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. In the context of calcium channel blockers, it may inhibit the influx of calcium ions into cells by binding to specific sites on the calcium channels, thereby modulating cellular functions.
Comparaison Avec Des Composés Similaires
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used dihydropyridine calcium channel blocker with a similar structure.
Nicardipine: A dihydropyridine derivative with potent vasodilatory effects.
Uniqueness: 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives. The presence of the bromine atom and benzyl group may enhance its reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C15H16BrNO4 |
|---|---|
Poids moléculaire |
354.20 g/mol |
Nom IUPAC |
1-O-benzyl 6-O-methyl 4-bromo-3,4-dihydro-2H-pyridine-1,6-dicarboxylate |
InChI |
InChI=1S/C15H16BrNO4/c1-20-14(18)13-9-12(16)7-8-17(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2,1H3 |
Clé InChI |
VYXUDLMDPOUTKA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(CCN1C(=O)OCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


